tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAGTCXKXRCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609630 | |
| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460094-96-6 | |
| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperazine
- Reagents: Piperazine, di-tert-butyl dicarbonate (Boc2O), triethylamine (NEt3), dichloromethane (CH2Cl2).
- Conditions: The reaction is performed at 0 °C initially, then allowed to warm to room temperature and stirred for 18 hours under nitrogen atmosphere and anhydrous conditions.
- Workup: The reaction mixture is diluted with CH2Cl2, washed sequentially with saturated aqueous NH4Cl, NaHCO3, and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
- Outcome: tert-Butyl piperazine-1-carboxylate is obtained as a colorless oil or solid with high purity.
- Reference: This method is consistent with procedures reported in the Royal Society of Chemistry supporting information.
Synthesis of 2-Bromo-4-fluorobenzyl Halide
- The 2-bromo-4-fluorobenzyl bromide can be prepared by bromination of 4-fluorotoluene derivatives or purchased commercially.
- Careful control of reaction conditions is necessary to avoid polybromination or side reactions.
N-Alkylation of Boc-Piperazine with 2-Bromo-4-fluorobenzyl Halide
- Reagents: Boc-piperazine, 2-bromo-4-fluorobenzyl bromide, base (e.g., triethylamine or DIPEA), solvent (e.g., dichloromethane or acetonitrile).
- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (20–30 °C) under inert atmosphere for 12–72 hours depending on reactivity.
- Mechanism: The free nitrogen of Boc-piperazine acts as a nucleophile, attacking the benzyl halide to form the N-benzylated product.
- Workup: After completion, the reaction mixture is washed with water and brine, dried, and purified by column chromatography.
- Yields: Reported yields for similar N-alkylations range from 70% to 85% depending on conditions and purity of reagents.
Alternative Preparation Routes and Related Compounds
Conversion of Boc-protected 2-bromoethyl piperazine:
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate can be synthesized by bromination of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using carbon tetrabromide and triphenylphosphine in dichloromethane or tetrahydrofuran at 0–20 °C, followed by purification. This intermediate can then be further functionalized to introduce the fluorine substituent on the aromatic ring.Use of SnAP (Stannyl Amine Protocol) reagents:
Advanced synthetic methods involving SnAP reagents have been reported for piperazine derivatives, allowing for azide intermediates and subsequent functionalization, although specific application to this compound is less documented.
Data Table: Summary of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Piperazine | Boc2O, NEt3, CH2Cl2, 0 °C to RT, 18 h | tert-Butyl piperazine-1-carboxylate | >90 | Standard Boc protection |
| 2 | 4-Fluorotoluene derivative | Bromination (e.g., NBS or Br2) | 2-Bromo-4-fluorobenzyl bromide | Variable | Commercially available or synthesized |
| 3 | Boc-piperazine + 2-bromo-4-fluorobenzyl bromide | NEt3 or DIPEA, CH2Cl2 or MeCN, RT, 12–72 h | tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate | 70–85 | Purification by chromatography |
Research Findings and Notes
- The Boc protection step is critical to prevent over-alkylation and maintain selectivity.
- The choice of base and solvent significantly affects the alkylation yield and purity.
- Bromine and fluorine substituents on the benzyl group influence the reactivity and biological properties of the final compound.
- Purification by silica gel chromatography is standard to remove unreacted starting materials and side products.
- The compound is used as an intermediate in medicinal chemistry for drug development targeting neurological and other disorders.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyl position, to form various derivatives.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce benzyl alcohols or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine ring is a common motif in many pharmaceuticals, and the presence of bromine and fluorine atoms can enhance biological activity and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring can facilitate binding to these targets, while the bromine and fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with tert-butyl carbamate and aromatic substituents are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of the target compound with key analogs:
Structural Comparison
Stability and Reactivity
- The target compound’s bromine atom makes it susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the fluorine enhances metabolic stability .
- In contrast, analogs with carbonyl groups (e.g., CAS 1223432-70-9) exhibit higher hydrolytic stability in acidic media compared to esters or amides .
Key Research Findings
- Electronic Effects: The 2-bromo-4-fluoro substitution on the benzyl group creates a strong electron-withdrawing effect, making the compound more reactive in palladium-catalyzed cross-couplings compared to non-halogenated analogs .
- Crystallinity : Unlike tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate , which forms stable crystals with weak hydrogen bonds (N–H···O), the target compound’s benzyl group disrupts regular packing, reducing crystallinity .
Biological Activity
tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate (CAS No. 460094-96-6) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is well-known for its diverse pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects. The specific substitutions on the aromatic ring (bromine and fluorine) may influence its interaction with biological targets, making it a candidate for further research.
- Molecular Formula : C16H22BrFN2O2
- Molecular Weight : 373.26 g/mol
- Appearance : White to light yellow powder or crystalline solid
- Melting Point : 140°C to 144°C
Antidepressant and Antipsychotic Potential
Piperazine derivatives have been extensively studied for their antidepressant and antipsychotic properties. For instance, compounds like aripiprazole and risperidone, which contain piperazine rings, exhibit significant activity against schizophrenia and bipolar disorder . The unique substituents in this compound may enhance or alter these effects, warranting investigation into its efficacy as a therapeutic agent.
Cannabinoid Receptor Modulation
Recent studies indicate that certain piperazine derivatives can act as modulators of the endocannabinoid system. This system plays a vital role in pain management and neurological disorders. Interaction studies involving receptor activity suggest that this compound could influence cannabinoid receptors, potentially offering therapeutic benefits in pain relief and inflammation .
Research Findings
Research exploring the biological activity of related compounds has shown promising results:
These findings suggest that similar compounds may serve as lead candidates for developing new drugs targeting various conditions.
Case Studies
While direct case studies on this compound are scarce, analogous compounds have demonstrated significant biological activities:
- Study on Piperazine Derivatives : A study investigated various piperazine derivatives for their antichlamydial activity, finding that modifications significantly affected their efficacy against Chlamydia species .
- Antidepressant Activity : Research on structurally similar compounds has indicated potential antidepressant effects through modulation of serotonin receptors, suggesting that this compound may exhibit similar properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or alkylation. For example, reacting tert-butyl piperazine-1-carboxylate with 2-bromo-4-fluorobenzyl bromide under reflux in polar aprotic solvents (e.g., 1,4-dioxane) with a base like K₂CO₃ achieves moderate yields (~70–80%) . Key factors include:
- Temperature : Reflux (~100°C) ensures sufficient activation energy for substitution.
- Solvent : 1,4-Dioxane enhances solubility of intermediates.
- Stoichiometry : A 1.5:1 molar ratio of benzyl halide to piperazine derivative minimizes side reactions.
- Post-reaction purification via silica gel chromatography (hexane:EtOAc gradients) is critical for isolating the product .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH₃), piperazine protons (δ ~2.5–3.5 ppm), and aromatic signals (δ ~6.8–7.5 ppm for bromo/fluorobenzyl) .
- LCMS : ESI+ mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~385) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry, especially for bromo/fluoro positioning .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2-bromo-4-fluorobenzyl group in further functionalization?
- Methodological Answer : The bromine atom at the 2-position is electron-withdrawing, activating the benzyl carbon for nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). The 4-fluoro group stabilizes intermediates via resonance, directing electrophilic attacks to meta/para positions. For example:
- Buchwald-Hartwig amination : Replace bromide with amines using Pd catalysts.
- Suzuki coupling : Use aryl boronic acids to install substituents, leveraging the bromine as a leaving group .
- Monitor reaction progress via TLC and optimize ligand/base combinations (e.g., XPhos/Pd(OAc)₂ for hindered substrates) .
Q. How can contradictory data between theoretical and experimental NMR spectra be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., piperazine ring puckering) or solvent polarity. Strategies include:
- DFT calculations : Simulate NMR shifts using software like Gaussian to predict conformational preferences .
- Variable-temperature NMR : Identify fluxional behavior by cooling samples to –40°C, slowing ring inversion .
- COSY/NOESY : Detect through-space couplings to confirm spatial proximity of protons (e.g., tert-butyl to piperazine) .
Q. What strategies improve crystallization for XRD analysis of this compound?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to induce slow nucleation.
- Seeding : Introduce microcrystals from prior batches to guide growth.
- Temperature gradients : Gradual cooling from 50°C to RT minimizes defects.
- For XRD data collection, use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution, and refine structures with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
